molecular formula C39H41N7O10 B12394657 PROTAC |A-synuclein degrader 5

PROTAC |A-synuclein degrader 5

Cat. No.: B12394657
M. Wt: 767.8 g/mol
InChI Key: IYFKRANQUJUTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC α-synuclein degrader 5 is a highly selective small-molecule degrader designed to target and degrade α-synuclein aggregates. This compound is particularly significant in the context of neurodegenerative diseases such as Parkinson’s disease, where α-synuclein aggregation plays a crucial role in disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC α-synuclein degrader 5 involves the conjugation of a probe molecule (sery308) with E3 ligase ligands. The synthetic route typically includes multiple steps of organic synthesis, including coupling reactions, purification, and characterization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of PROTAC α-synuclein degrader 5 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .

Chemical Reactions Analysis

Types of Reactions

PROTAC α-synuclein degrader 5 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The degradation process involves the formation of a ternary complex between the target protein (α-synuclein), the PROTAC molecule, and the E3 ubiquitin ligase. This complex formation is facilitated by the specific binding affinities of the PROTAC molecule to both the target protein and the E3 ligase .

Major Products Formed

The major product of the degradation reaction is the ubiquitinated α-synuclein, which is subsequently degraded by the proteasome into smaller peptides and amino acids .

Scientific Research Applications

PROTAC α-synuclein degrader 5 has a wide range of scientific research applications:

Mechanism of Action

PROTAC α-synuclein degrader 5 exerts its effects by forming a ternary complex with α-synuclein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of α-synuclein, marking it for degradation by the proteasome. The degradation of α-synuclein aggregates helps to alleviate cellular toxicity and mitigate disease progression in neurodegenerative disorders .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H41N7O10

Molecular Weight

767.8 g/mol

IUPAC Name

2-[3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]anilino]-N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C39H41N7O10/c47-34-10-8-31(37(49)43-34)46-38(50)27-5-2-6-28(36(27)39(46)51)40-11-13-52-15-17-54-18-16-53-14-12-41-35(48)22-42-26-4-1-3-24(19-26)29-21-30(45-44-29)25-7-9-32-33(20-25)56-23-55-32/h1-7,9,19-21,31,40,42H,8,10-18,22-23H2,(H,41,48)(H,44,45)(H,43,47,49)

InChI Key

IYFKRANQUJUTKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCNC(=O)CNC4=CC=CC(=C4)C5=NNC(=C5)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.